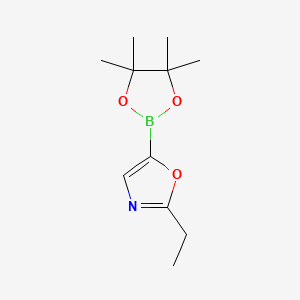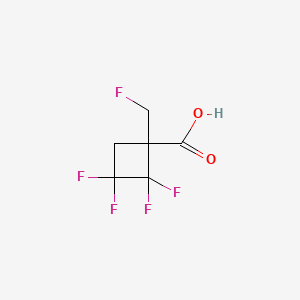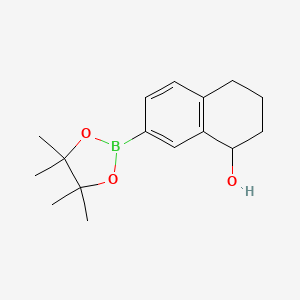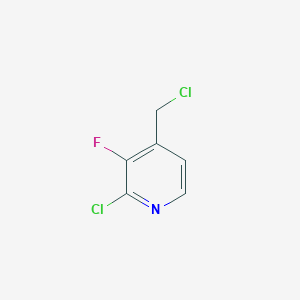![molecular formula C7H11BrO3S B13467575 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a unique bicyclic compound characterized by its saturated structure and the presence of both bromomethyl and methanesulfonyl functional groups. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigidity and three-dimensional structure, making it an interesting subject for various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane typically involves a multi-step synthetic route. One common method is the photochemical [2+2] cycloaddition of suitable precursors to form the bicyclic core. This is followed by functional group modifications to introduce the bromomethyl and methanesulfonyl groups. The reaction conditions often involve the use of ultraviolet light to drive the cycloaddition and various reagents to achieve the desired functionalization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the photochemical cycloaddition process for larger batches and ensuring the efficient introduction of functional groups. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions, expanding the molecular framework.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the methanesulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or amines, while oxidation of the methanesulfonyl group can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and its stability in biological systems.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The methanesulfonyl group can participate in redox reactions, altering the local chemical environment and affecting biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Disubstituted Bicyclo[2.1.1]hexanes: These compounds share the bicyclic core but differ in the nature and position of the substituents.
Bicyclo[1.1.1]pentanes: These compounds have a similar rigid structure but with a different ring system.
Bicyclo[3.1.0]hexanes: These compounds have a larger ring system and different chemical properties.
Uniqueness
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H11BrO3S |
|---|---|
Molekulargewicht |
255.13 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-methylsulfonyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H11BrO3S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h2-5H2,1H3 |
InChI-Schlüssel |
XRRFUKNPJMLOAF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C12CC(C1)(OC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)

![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)


![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)




![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)
